molecular formula C7H13NO2 B11774409 Methyl 2-methylpyrrolidine-1-carboxylate

Methyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B11774409
M. Wt: 143.18 g/mol
InChI Key: KOBDKUVEIRTGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2-methylpyrrolidine+methyl chloroformateMethyl 2-methylpyrrolidine-1-carboxylate+HCl\text{2-methylpyrrolidine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-methylpyrrolidine+methyl chloroformate→Methyl 2-methylpyrrolidine-1-carboxylate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.

    N-methylpyrrolidone: A widely used solvent in the pharmaceutical and chemical industries.

Uniqueness

Methyl 2-methylpyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for diverse modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-6-4-3-5-8(6)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

KOBDKUVEIRTGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.